![molecular formula C21H24ClN5O3S B2922867 1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione CAS No. 1351647-41-0](/img/structure/B2922867.png)
1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
One area of focus has been the synthesis of novel heterocyclic compounds derived from different core structures, such as benzodifurans, triazines, oxadiazepines, and thiazolopyrimidines, which have shown a range of biological activities, including anti-inflammatory and analgesic effects. The synthesis of such compounds involves complex reactions, offering a variety of derivatives with significant pharmacological potentials (Abu‐Hashem et al., 2020).
Another research direction includes the development of antimicrobial agents through the synthesis of substituted pyrimidines and quinazolines. These efforts aim to address the need for new treatments against resistant bacterial and fungal strains, indicating the relevance of such compounds in developing future antimicrobials (Vidule, 2011).
Potential Applications in Drug Development
The exploration of these compounds extends to their antimicrobial activities, with some derivatives showing promising antibacterial and antifungal properties. This research avenue is critical in the ongoing battle against drug-resistant pathogens, offering potential new options for treatment strategies (Laxmi et al., 2012).
Additionally, the synthesis of bioactive heteroaryl thiazolidine-2,4-diones showcases the versatility of these compounds in generating derivatives with antimicrobial activities. Such studies are pivotal in the search for new drugs with improved efficacy against a broad spectrum of microbial pathogens (Ibrahim et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-[3-oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-18-6-8-26(21(29)23-18)9-7-19(28)25-12-10-24(11-13-25)14-17-15-30-20(22-17)16-4-2-1-3-5-16/h1-6,8,15H,7,9-14H2,(H,23,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWATLYSDYUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44086031 |
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